![molecular formula C8H8Cl2N2O2 B13904041 2,5-Dichloro-n-methoxy-n-methylnicotinamide](/img/structure/B13904041.png)
2,5-Dichloro-n-methoxy-n-methylnicotinamide
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Overview
Description
2,5-Dichloro-n-methoxy-n-methylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O2 It is known for its unique structure, which includes two chlorine atoms, a methoxy group, and a methylnicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-n-methoxy-n-methylnicotinamide typically involves the chlorination of nicotinamide derivatives followed by methoxylation and methylation reactions. One common method involves the use of 2,5-dichloronicotinic acid as a starting material, which is then converted to the corresponding amide through a series of reactions involving methanol and methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amide formation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-n-methoxy-n-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2,5-Dichloro-n-methoxy-n-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-n-methoxy-n-methylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-methoxy-N-methylisonicotinamide: Similar structure but with isonicotinamide moiety.
4,6-Dichloro-N-methoxy-N-methylnicotinamide: Differing in the position of chlorine atoms.
Uniqueness
2,5-Dichloro-n-methoxy-n-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,5-Dichloro-N-methoxy-N-methylnicotinamide (DCM) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of DCM, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
DCM is primarily recognized as an inhibitor of phosphoinositide 3-kinases-gamma (PI3Kγ), which play a crucial role in various cellular processes such as growth, proliferation, and survival. The inhibition of PI3Kγ has implications for treating autoimmune diseases, cancer, and neurodegenerative disorders due to its involvement in inflammatory responses and cellular signaling pathways .
Table 1: Summary of DCM's Mechanistic Pathways
Therapeutic Applications
The therapeutic potential of DCM lies in its ability to modulate immune responses. Research indicates that it may be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation. For instance, studies suggest that DCM can reduce the recruitment of inflammatory cells in models of asthma and allergy .
Case Studies
A notable case study involved the use of DCM in a preclinical model of rheumatoid arthritis. The administration of DCM resulted in a significant reduction in joint inflammation and damage compared to control groups. This effect was attributed to the compound's ability to inhibit PI3Kγ activity, leading to decreased inflammatory cytokine levels and improved clinical outcomes .
Research Findings
Recent studies have highlighted the biochemical potency of DCM as a selective inhibitor of NNMT (Nicotinamide N-methyltransferase), which is implicated in various metabolic disorders. The compound demonstrated an IC50 value in the nanomolar range, indicating strong inhibitory activity. However, challenges remain regarding its cellular activity due to its polar nature, prompting ongoing research into prodrug strategies to enhance bioavailability .
Table 2: Comparative Inhibition Potency of DCM
Compound | IC50 (nM) | Cellular Activity |
---|---|---|
This compound | <10 | Limited |
NNMT Bisubstrate Inhibitor | <1 | Moderate |
Properties
Molecular Formula |
C8H8Cl2N2O2 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2,5-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 |
InChI Key |
ALLPXHZTNDHGPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)Cl)Cl)OC |
Origin of Product |
United States |
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